4-(3-Methoxy-1H-pyrazol-1-yl)aniline
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Overview
Description
4-(3-Methoxy-1H-pyrazol-1-yl)aniline is a chemical compound that features a pyrazole ring substituted with a methoxy group and an aniline moiety. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-1H-pyrazol-1-yl)aniline typically involves the reaction of 3-methoxy-1H-pyrazole with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction where the pyrazole ring is activated by a leaving group, allowing the aniline to attack and form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3-Methoxy-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: Known for its antimicrobial and anticoccidial activities.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Features similar pyrazole-based structure with different substituents.
Quinolinyl-pyrazoles: Known for their pharmacological activities and used in medicinal chemistry.
Uniqueness
4-(3-Methoxy-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(3-methoxypyrazol-1-yl)aniline |
InChI |
InChI=1S/C10H11N3O/c1-14-10-6-7-13(12-10)9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 |
InChI Key |
HHMORFGETWXUCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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